

Spectroscopic Profile of 2,6-Diphenyl-4H-thiopyran-4-one: A Technical Guide

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Compound of Interest

Compound Name: 2,6-Diphenyl-4H-thiopyran-4-one

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This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound **2,6-Diphenyl-4H-thiopyran-4-one**. Aimed at researchers, scientists, and professionals in drug development, this document compiles and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the detailed experimental protocols used for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, IR, and MS analyses of **2,6-Diphenyl-4H-thiopyran-4-one**, providing a clear and concise reference for its structural characterization.

Table 1: ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.20 - 7.80	m	-	Aromatic protons
6.65	s	-	H-3, H-5

Table 2: ^{13}C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
181.5	C=O (C-4)
149.8	C-2, C-6
138.9	Aromatic C (ipso)
129.7	Aromatic CH
128.6	Aromatic CH
126.9	Aromatic CH
121.9	C-3, C-5

Table 3: IR Spectral Data

Wavenumber (cm^{-1})	Intensity	Assignment
1607	Strong	C=O Stretch
1585	Medium	C=C Aromatic Stretch
1338	Medium	C-H Bend
1081	Medium	C-O Stretch
891	Strong	C-H Out-of-plane Bend
761	Strong	C-S Stretch
688	Strong	Aromatic C-H Bend

Table 4: Mass Spectrometry Data

m/z	Relative Intensity	Assignment
264	M ⁺	Molecular Ion
236	[M-CO] ⁺	
134	[M-C ₈ H ₆ O] ⁺	
121	[C ₈ H ₅ S] ⁺	
105	[C ₇ H ₅ O] ⁺	
77	[C ₆ H ₅] ⁺	

Experimental Protocols

The acquisition of the presented spectroscopic data followed rigorous experimental procedures to ensure accuracy and reproducibility.

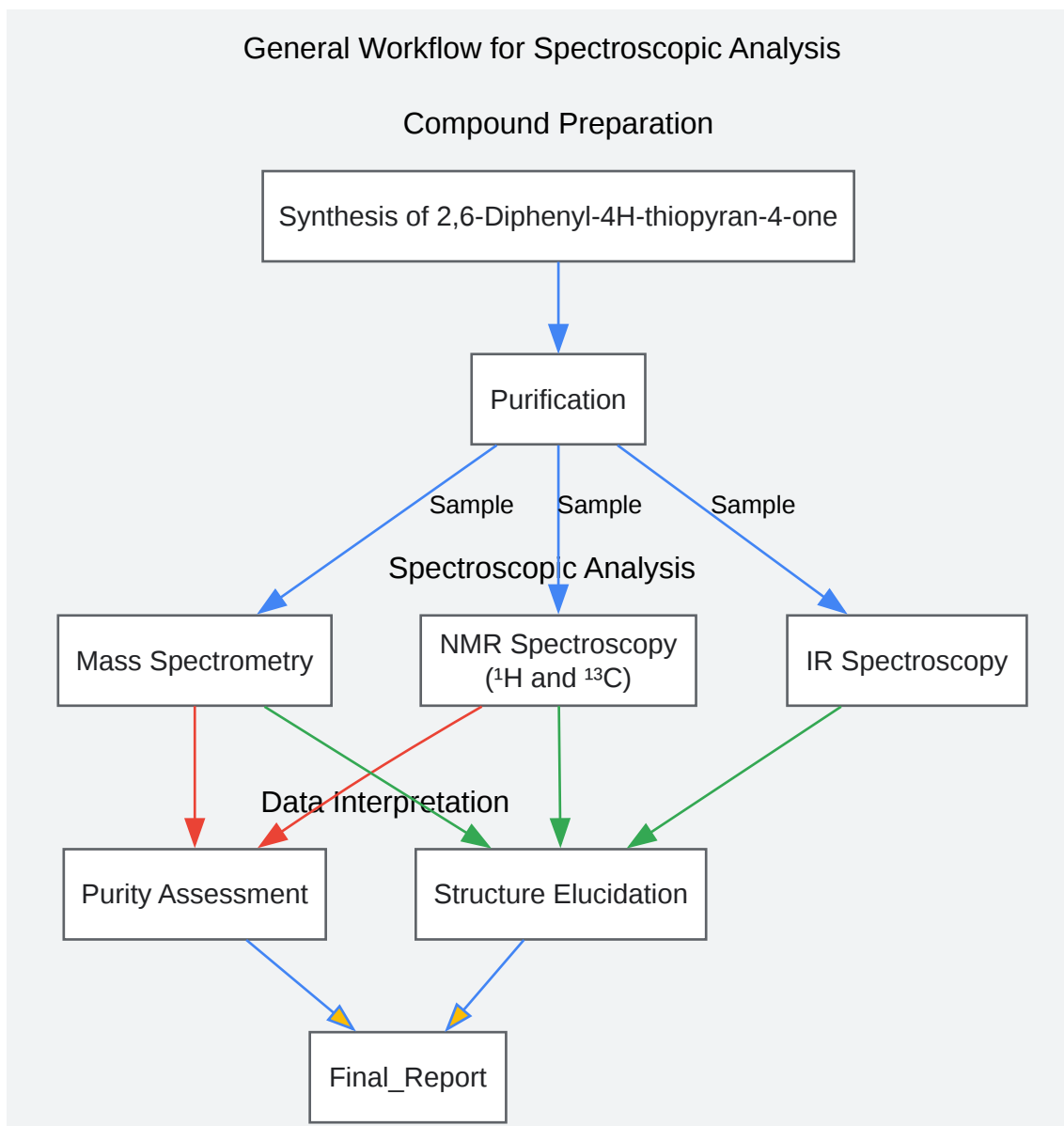
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Varian XL-100 spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample was prepared as a potassium bromide (KBr) pellet. Data is reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS): Mass spectral data was collected using a gas chromatography-mass spectrometry (GC-MS) system. The data provides the mass-to-charge ratio (m/z) of the parent molecule and its fragmentation pattern.

Visualization of Spectroscopic Workflow

To illustrate the logical flow of spectroscopic analysis for compound characterization, the following diagram was generated using the DOT language.



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General Workflow for Spectroscopic Analysis

This guide serves as a foundational resource for researchers working with **2,6-Diphenyl-4H-thiopyran-4-one**, providing essential data for its identification, characterization, and use in further scientific investigation.

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